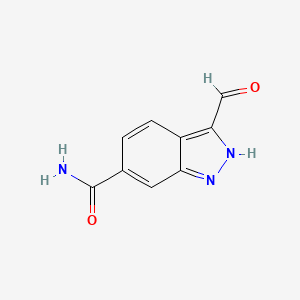

3-formyl-1H-indazole-6-carboxamide

Description

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-formyl-2H-indazole-6-carboxamide |

InChI |

InChI=1S/C9H7N3O2/c10-9(14)5-1-2-6-7(3-5)11-12-8(6)4-13/h1-4H,(H2,10,14)(H,11,12) |

InChI Key |

RRXHGBUVEZTOLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)N)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-formyl-1H-indazole-6-carboxamide, highlighting substituent variations and their implications:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs):

The formyl (–CHO) group in all analogues enhances reactivity. However, the carboxamide (–CONH₂) in the target compound improves solubility in polar solvents compared to the methoxy (–OCH₃) group in 518987-37-6, which is more lipophilic . - Backbone Variation:

Replacing indazole with indole (as in 3-formylindole-2-carboxylic acid) reduces aromatic stability but broadens π-π stacking interactions in drug design .

Preparation Methods

Functionalization of Preformed Indazole Derivatives

This approach begins with a substituted indazole scaffold, leveraging electrophilic aromatic substitution or metallation to introduce formyl and carboxamide groups. The use of protective groups, such as SEM (2-(trimethylsilyl)ethoxymethyl), ensures regioselectivity during lithiation. For instance, SEM-protected indazole undergoes lithiation at C3, followed by formylation using dimethylformamide (DMF) or carbon dioxide quenching for carboxylation.

Modular Assembly via Diazotization and Cyclization

Starting from substituted o-toluidine derivatives, diazotization and cyclization yield indazole intermediates with predefined substituents. For example, 4-nitro-o-toluidine can be converted to 6-nitroindazole, which is subsequently reduced to the amine, oxidized to the carboxylic acid, and formylated at C3.

Detailed Synthetic Procedures

Diazotization and Cyclization

Directed Lithiation and Formylation

-

Protection : The indazole nitrogen is protected with SEM-Cl in tetrahydrofuran (THF), forming SEM-indazole.

-

Lithiation : n-BuLi deprotonates C3 at -70°C, generating a lithiated intermediate.

-

Formylation : Quenching with DMF introduces the formyl group, yielding SEM-protected 3-formyl-1H-indazole-6-carboxylic acid.

-

Deprotection : TBAF (tetrabutylammonium fluoride) cleaves the SEM group, yielding the free carboxylic acid.

Reaction Conditions :

Activation and Amide Coupling

-

Activation : 3-Formyl-1H-indazole-6-carboxylic acid (1 equiv) is activated using HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) in DMF.

-

Amination : Ammonia gas or aqueous ammonium hydroxide is introduced, forming the primary carboxamide.

-

Purification : Column chromatography (MeOH/CHCl₃ gradient) isolates the product.

Reaction Conditions :

Analytical Characterization and Optimization

Spectral Data

Yield Optimization Table

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Diazotization | NaNO₂/HCl | H₂O | 0°C | 75 |

| Lithiation/Formylation | n-BuLi, DMF | THF | -70°C | 58 |

| Amide Coupling | HOBt/EDC·HCl, NH₃ | DMF | RT | 82 |

Challenges and Alternative Routes

Regioselectivity in Formylation

Competing reactions at C1 and C3 necessitate SEM protection to direct lithiation exclusively to C3. Alternative directing groups, such as pivaloyl, have been explored but show inferior regiocontrol.

Carboxamide Hydrolysis

Under acidic conditions, the carboxamide may hydrolyze to the carboxylic acid. Neutral pH and low temperatures during purification mitigate this.

Industrial Applications and Patent Insights

The patent US6884890B2 discloses this compound as a kinase inhibitor intermediate. Industrial-scale synthesis emphasizes cost-effective reagents, such as replacing TBAF with HCl/MeOH for deprotection, albeit with reduced yields (50–60%) .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-formyl-1H-indazole-6-carboxamide, and what intermediates are critical?

- Methodological Answer :

- Step 1 : Start with 1H-indazole-6-carboxylic acid derivatives. Introduce the formyl group at position 3 via Vilsmeier-Haack reaction using POCl₃ and DMF under controlled temperature (0–5°C) .

- Step 2 : Convert the carboxylic acid to carboxamide using carbodiimide-mediated coupling (e.g., EDC/HOBt) with ammonium chloride or primary amines. Monitor reaction progress via TLC .

- Key Intermediates : 6-Cyano-1H-indazole (for carboxamide formation) and 3-formyl-1H-indazole-6-carbonyl chloride (for acyl substitution) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of formyl (C=O stretch ~1680–1700 cm⁻¹) and carboxamide (N–H bend ~1550 cm⁻¹; C=O ~1650 cm⁻¹) groups .

- NMR : Use ¹H-NMR to resolve the indazole aromatic protons (δ 7.5–8.5 ppm) and formyl proton (δ ~9.8–10.2 ppm). ¹³C-NMR identifies carbonyl carbons (δ ~160–180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying pH conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC/UV at 254 nm.

- Key degradation products (e.g., hydrolysis of the formyl or carboxamide groups) can be identified using LC-MS .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group at position 3 influence the reactivity of the indazole core?

- Methodological Answer :

- The formyl group activates the indazole ring for nucleophilic aromatic substitution (NAS) at position 4 or 6. Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive sites .

- Experimentally, treat the compound with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) and track substitution via ¹H-NMR .

Q. What strategies are recommended for optimizing the binding affinity of this compound to kinase targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl, halogen, nitro groups) at positions 1, 4, or 7. Test inhibition against kinase panels (e.g., CDK, PKA) using fluorescence polarization assays .

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize analogs with hydrogen bonds to hinge regions (e.g., Glu81 in CDK2) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compile data from diverse studies (e.g., IC₅₀ values against cancer cell lines) and apply statistical tools (ANOVA, principal component analysis) to identify outliers or confounding variables (e.g., assay conditions) .

- Dose-Response Validation : Re-test disputed compounds under standardized protocols (e.g., MTT assay, 72-hour incubation) to confirm activity trends .

Q. What computational models predict the metabolic pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.